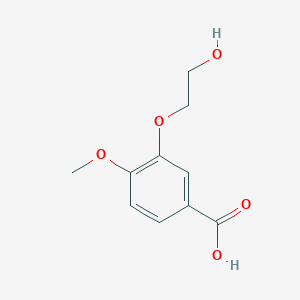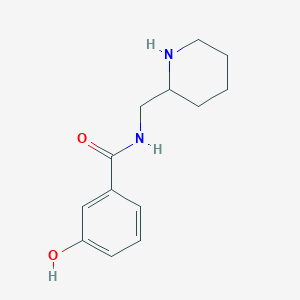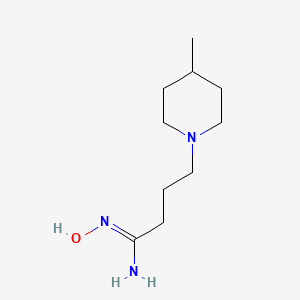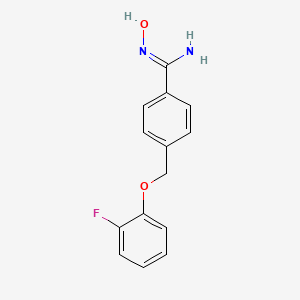![molecular formula C13H19N3O2 B3339422 N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide CAS No. 1016879-10-9](/img/structure/B3339422.png)
N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide
説明
“N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide” is a chemical compound with the CAS Number: 1016879-10-9 . It has a molecular weight of 249.31 and its IUPAC name is N’-hydroxy-2-[(4-hydroxy-1-piperidinyl)methyl]benzenecarboximidamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N3O2/c14-13(15-18)12-4-2-1-3-10(12)9-16-7-5-11(17)6-8-16/h1-4,11,13,17H,5-9,14H2 . This indicates that the compound has a complex structure involving a benzene ring and a piperidine ring, both of which are functionalized.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular formula is C13H19N3O2 .科学的研究の応用
N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide has been extensively studied for its potential applications in various fields of science. It has been found to be a useful reagent in organic synthesis, particularly in the synthesis of peptides and natural products. In addition, this compound has been used as a catalyst in various reactions, including oxidation and amination reactions.
This compound has also been investigated for its potential as a therapeutic agent. It has been found to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and repair. This compound has been found to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of PARP, as mentioned above. In addition, this compound has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Physiologically, this compound has been found to have anti-cancer and anti-inflammatory effects, as mentioned above. In addition, this compound has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a reagent or catalyst in various reactions. In addition, this compound has been found to have low toxicity and is relatively easy to handle in the lab.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that it can be difficult to obtain high yields of this compound using the current synthesis method. In addition, this compound can be sensitive to air and moisture, which can affect its stability and reactivity.
将来の方向性
There are several future directions for research on N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
In addition, there is potential for this compound to be used in the development of new materials. This compound has been found to have self-assembly properties and has been used to create nanoscale structures. Further research in this area could lead to the development of new materials with unique properties.
Conclusion:
This compound is a versatile molecule that has been found to have a wide range of applications in various fields of science. Its synthesis method is well-established, and it has been extensively studied for its potential as a therapeutic agent, catalyst, and reagent. While there are limitations to its use in lab experiments, this compound has several advantages and holds promise for future research in the areas of cancer treatment, neuroprotection, and material science.
特性
IUPAC Name |
N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c14-13(15-18)12-4-2-1-3-10(12)9-16-7-5-11(17)6-8-16/h1-4,11,17-18H,5-9H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJWSNSWVUCXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)CC2=CC=CC=C2/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(hydroxyimino)piperidin-1-yl]-N-methylacetamide](/img/structure/B3339352.png)


![2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid](/img/structure/B3339374.png)


![3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea](/img/structure/B3339395.png)


![N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide](/img/structure/B3339405.png)
![2-Ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one](/img/structure/B3339407.png)
![4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide](/img/structure/B3339408.png)